![molecular formula C16H17N3O2S B2369459 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1436182-99-8](/img/structure/B2369459.png)
3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-Methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as MTB, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. MTB is a member of the thiazole family of compounds and is characterized by its unique chemical structure, which includes a thiazole ring and an amide group.
Wissenschaftliche Forschungsanwendungen
- Among the tested derivatives, 5k , 5h , and 5a have displayed broad-spectrum antibacterial activity .
- 5a , 5b , and 5i demonstrate higher radical scavenging ability than the positive control drug Trolax .
- The binding of [3H]methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP) , a potent and selective antagonist for metabotropic glutamate (mGlu)5 receptors, was characterized in rat brain both in vitro and in vivo .
- 3-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride (CAS No: 844891-05-0) serves as a key intermediate for synthesizing this compound .
- Additionally, 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS No: 28077-41-0) is another derivative .
Antibacterial Activity
Antifungal Properties
Antioxidant Potential
Metabotropic Glutamate Receptor Antagonism
Chemical Synthesis and Derivatives
Safety Considerations
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological functions and pathological conditions.
Mode of Action
The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, leading to changes in receptor activity .
Biochemical Pathways
The compound’s interaction with mGlu5 receptors affects the phosphoinositide (PI) hydrolysis pathway . This pathway is involved in various cellular processes, including cell growth and differentiation.
Pharmacokinetics
The compound exhibits high affinity (Kd = 20 ± 2.7 nM) and saturable binding (Bmax = 487 ± 48 fmol/mg protein) to mGlu5 receptors . Its in vivo administration revealed 12-fold higher binding in the hippocampus (an area enriched in mGlu5 receptors) relative to the cerebellum (an area with few mGlu5 receptors) in rats .
Result of Action
The compound’s action results in the reduction of mGlu5 receptor activity , which can influence various cellular processes. For instance, it has been shown to block increases in PI hydrolysis evoked by the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine (CHPG) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of certain solvents . It is slightly soluble in methanol, but less soluble in water or ethanol . It cannot be completely dissolved in ether, acetone, or ethyl acetate, but it is soluble in DMSO . These factors can influence the compound’s bioavailability and its ability to reach and interact with its target receptors.
Eigenschaften
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-15(20)17-7-8-18-16(21)13-6-4-5-12(9-13)14-10-22-11(2)19-14/h3-6,9-10H,1,7-8H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJYCOBFSDXPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NCCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)
![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)
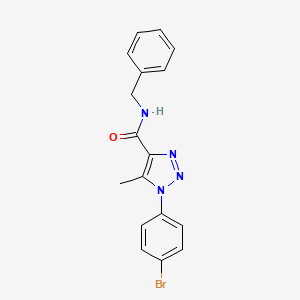
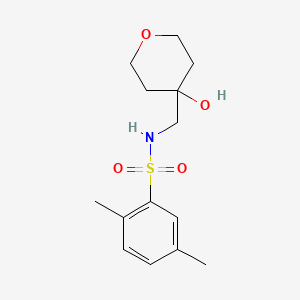

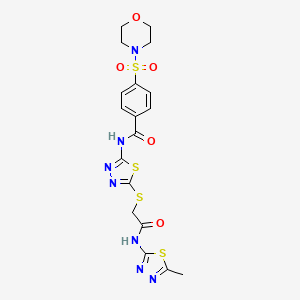
![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
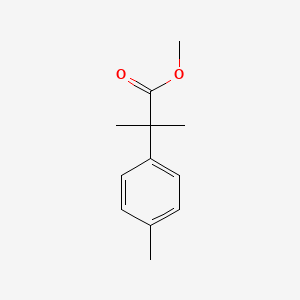
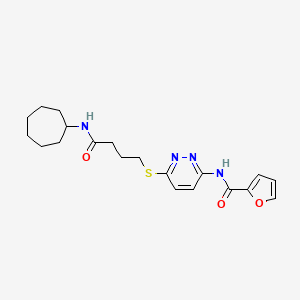
![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)